6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione
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Overview
Description
6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-diene ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione typically involves the reaction of cyclohexa-2,4-dienone derivatives with diamines under photolytic conditions. The process includes the photolytic cleavage of cyclohexa-2,4-dienones, followed by condensation with diamines to form the desired compound . The reaction is usually carried out in the presence of visible light and ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature control, and solvent selection, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the diene and thione groups, which can participate in electrophilic and nucleophilic reactions. The pathways involved include the formation of resonance-stabilized intermediates and the generation of reactive species that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione: Contains additional ethyl groups on the amino moiety.
Cyclohexa-2,4-diene-1-one derivatives: Share the cyclohexa-2,4-diene core structure but differ in functional groups.
Uniqueness
6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is unique due to its specific combination of amino and thione groups attached to the cyclohexa-2,4-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
80946-07-2 |
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Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N'-ethyl-2-sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11) |
InChI Key |
CIYITUDDPUFIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=CC=C1S)N |
Origin of Product |
United States |
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